

theoretical yield calculation for (4-Chlorophenylthio)acetonitrile synthesis

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Compound of Interest

Compound Name: (4-Chlorophenylthio)acetonitrile

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An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of **(4-Chlorophenylthio)acetonitrile**

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise synthesis of novel molecular entities is paramount. **(4-Chlorophenylthio)acetonitrile** is a key intermediate, valued for its utility in constructing more complex molecules. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a foundational skill in synthetic chemistry. It provides a critical benchmark for evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in both laboratory and industrial settings.

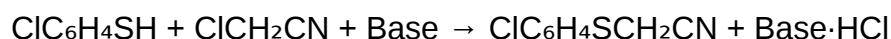
This technical guide provides a comprehensive walkthrough of the principles and practical steps involved in calculating the theoretical yield for the synthesis of **(4-Chlorophenylthio)acetonitrile**. Moving beyond a simple recitation of formulas, this document delves into the underlying stoichiometry, the rationale for experimental design, and the critical role of the limiting reactant. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of synthetic efficiency metrics.

Reaction Principles: A Nucleophilic Substitution Pathway

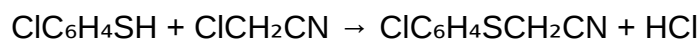
The synthesis of **(4-Chlorophenylthio)acetonitrile** is achieved through the reaction of 4-chlorothiophenol with chloroacetonitrile. This transformation is a classic example of a thioether synthesis, proceeding via a mechanism analogous to the well-established Williamson ether synthesis.^{[1][2]}

The core of this reaction is a bimolecular nucleophilic substitution (S_N2) mechanism.^{[3][4]} In this process, the sulfur atom of 4-chlorothiophenol, a potent nucleophile, attacks the electrophilic carbon atom of chloroacetonitrile. The presence of a base is crucial; it deprotonates the thiol (-SH) group of 4-chlorothiophenol to form the more nucleophilic thiolate anion (S⁻). This anion then displaces the chloride ion (the leaving group) from chloroacetonitrile in a single, concerted step, forming the new carbon-sulfur bond and yielding the desired product, **(4-Chlorophenylthio)acetonitrile**.

The Balanced Chemical Equation:



For the purpose of stoichiometric calculation, we focus on the reacting species:



This balanced equation reveals a 1:1 stoichiometric ratio between the two reactants and the primary product.

Physicochemical Properties of Reaction Components

A thorough understanding of the physical and chemical properties of all substances involved is essential for safe handling, accurate measurement, and effective purification.

Compound	Molar Mass (g/mol)	Formula	Appearance	Key Properties
4-Chlorothiophenol	144.62[5]	$\text{ClC}_6\text{H}_4\text{SH}$	White to off-white solid[5][6]	m.p. 49-51 °C; b.p. 205-207 °C[7]
Chloroacetonitrile	75.50[8][9]	ClCH_2CN	Colorless liquid[8][10]	b.p. 123-124 °C; Density: 1.193 g/cm ³ [8][11]
(4-Chlorophenylthio)acetonitrile	183.66[12][13]	$\text{ClC}_6\text{H}_4\text{SCH}_2\text{CN}$	Not specified	Product

Calculating the Theoretical Yield: A Step-by-Step Guide

The theoretical yield represents the maximum mass of product that can be formed from the complete conversion of the limiting reactant. The concept of the limiting reactant is central; it is the reactant that is consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.

Let us consider a hypothetical synthesis to illustrate the calculation process.

Hypothetical Scenario: A researcher reacts 10.0 grams of 4-chlorothiophenol with 6.5 grams of chloroacetonitrile in the presence of a suitable base and solvent.

Step 1: Calculate the Moles of Each Reactant

The first step is to convert the mass of each reactant into moles using their respective molar masses.

- Moles of 4-Chlorothiophenol:
 - Moles = Mass / Molar Mass
 - Moles = 10.0 g / 144.62 g/mol = 0.0691 moles

- Moles of Chloroacetonitrile:
 - $\text{Moles} = \text{Mass} / \text{Molar Mass}$
 - $\text{Moles} = 6.5 \text{ g} / 75.50 \text{ g/mol} = 0.0861 \text{ moles}$

Step 2: Identify the Limiting Reactant

To determine the limiting reactant, we compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (which is 1:1).

- Required moles of Chloroacetonitrile to react with 0.0691 moles of 4-Chlorothiophenol = 0.0691 moles (due to the 1:1 ratio).
- We have 0.0861 moles of Chloroacetonitrile available, which is more than the 0.0691 moles required. Therefore, Chloroacetonitrile is in excess.
- Conversely, the 0.0861 moles of Chloroacetonitrile would require 0.0861 moles of 4-Chlorothiophenol. We only have 0.0691 moles available.

Conclusion: 4-Chlorothiophenol is the limiting reactant. It will be completely consumed, and the amount of product formed is dictated by the initial amount of this reactant.

Step 3: Calculate the Theoretical Moles of Product

The stoichiometry of the reaction dictates that for every one mole of 4-chlorothiophenol consumed, one mole of **(4-Chlorophenylthio)acetonitrile** is produced.

- Theoretical Moles of Product = Moles of Limiting Reactant
- Theoretical Moles of **(4-Chlorophenylthio)acetonitrile** = 0.0691 moles

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product into a mass using its molar mass.

- Theoretical Yield (Mass) = Theoretical Moles \times Molar Mass of Product
- Theoretical Yield = 0.0691 moles \times 183.66 g/mol

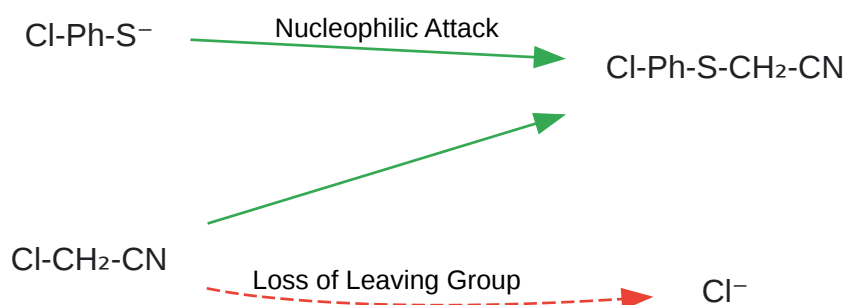
- Theoretical Yield = 12.7 grams

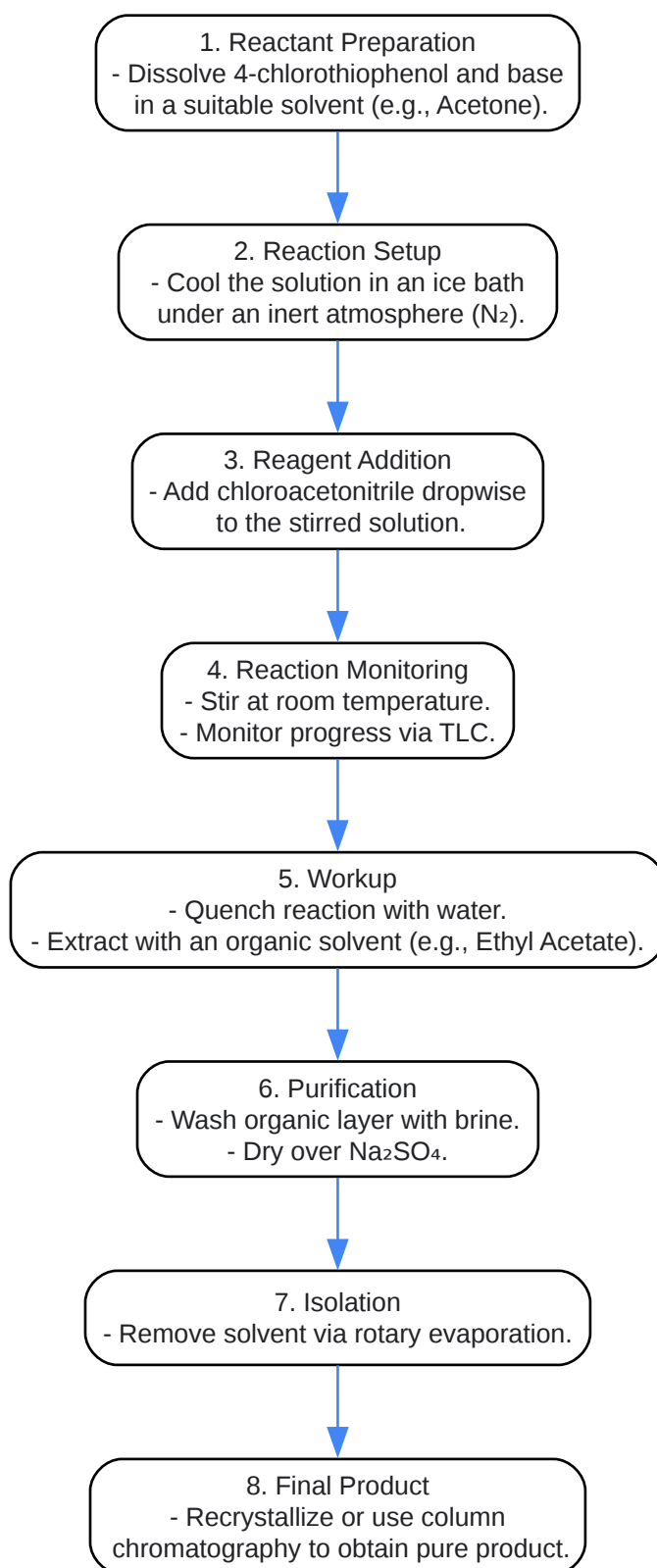
This calculation shows that from 10.0 g of 4-chlorothiophenol and 6.5 g of chloroacetonitrile, the maximum amount of **(4-Chlorophenylthio)acetonitrile** that can be synthesized is 12.7 grams.

Visualizing the Synthesis

Reaction Mechanism

The SN2 mechanism involves the backside attack of the thiolate nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry (though not relevant for this specific substrate) and the displacement of the chloride leaving group.





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Caption: General experimental workflow for the synthesis.

Exemplary Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (10.0 g, 0.0691 mol) and a suitable solvent such as acetone (100 mL).
[14]2. **Base Addition:** Cool the flask in an ice-water bath and add a base, for example, an equimolar amount of sodium carbonate (7.32 g, 0.0691 mol), to the solution. Stir for 15-20 minutes to facilitate the formation of the thiolate anion.
- **Addition of Electrophile:** While maintaining the temperature at 0-5 °C, add chloroacetonitrile (6.5 g, 0.0861 mol) dropwise to the reaction mixture over 30 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- **Drying and Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent in vacuo to yield the crude product.
- **Purification:** Purify the crude **(4-Chlorophenylthio)acetonitrile** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.

Conclusion

The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides the essential framework for assessing the efficiency of a reaction and is the first step in a thorough process optimization strategy. By understanding the stoichiometry of the reaction to form **(4-Chlorophenylthio)acetonitrile** and by correctly identifying the limiting reactant,

researchers can establish a reliable benchmark for their experimental outcomes. This guide provides the foundational knowledge and a practical framework for applying these principles, empowering scientists to approach their synthetic challenges with greater precision and confidence.

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